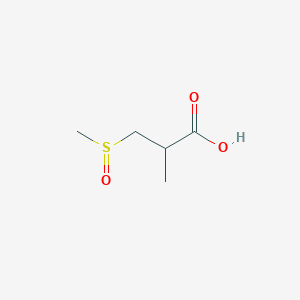

3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the pyrrolidine moiety and subsequent carboxylation. Researchers have explored various synthetic routes, such as Mannich-type reactions or multicomponent reactions. Catalyst-free methods have been investigated for efficiency and sustainability .

科学的研究の応用

Role in Plant Defense and Pathogen Resistance

Pyrroline-5-carboxylate (P5C), a compound related to pyrrolidine, plays a significant role in plant defense against pathogens. P5C and its metabolism are tightly regulated in plants, especially during pathogen infection and abiotic stress. Research indicates that mitochondrial synthesis of P5C is involved in both R-gene-mediated and non-host resistance against invading pathogens, implicating proline dehydrogenase and delta-ornithine amino transferase in defense responses. This defense mechanism involves the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015).

Indole Synthesis in Organic Chemistry

Indole and its derivatives, structurally similar to the query compound, have inspired organic chemists for over a century. Indole synthesis methods are crucial in developing new compounds for pharmaceuticals and material sciences. A framework for classifying all indole syntheses has been developed to guide organic synthesis, highlighting the compound's importance in medicinal chemistry and synthetic methodology (Taber & Tirunahari, 2011).

Pharmacological Potential of α-Carboline Alkaloids

α-Carboline alkaloids, which share structural features with indole compounds, exhibit a range of biological activities. These include antitumor, anti-microbial, anti-Alzheimer's disease, anti-atherosclerosis, and antioxidant activities. The pharmacological potential of these compounds underscores the importance of indole and pyrrolidine motifs in developing therapeutics (Li et al., 2022).

Pyrrolidine in Drug Discovery

Pyrrolidine, a core component of the query compound, is widely used in medicinal chemistry due to its stereochemistry and ability to explore pharmacophore space efficiently. Compounds featuring the pyrrolidine ring have been investigated for their target selectivity and biological activity, demonstrating the scaffold's versatility in drug discovery processes (Li Petri et al., 2021).

特性

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14(18)10-3-4-13-12(7-10)11(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYZCSJJBICKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CNC3=C2C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-2-chloroacetamide](/img/structure/B2722610.png)

![N-(2,5-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2722611.png)

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)

![2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722621.png)

![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2722623.png)

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)